molecular formula C16H24N2O3 B3975977 N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide

N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide

Cat. No. B3975977
M. Wt: 292.37 g/mol
InChI Key: SAVRTMYYEKSCJT-UHFFFAOYSA-N
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Description

N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide, also known as DMH-4NB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the family of benzamide derivatives and is known to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide is not fully understood. However, it is believed to interact with proteins and alter their conformation, leading to changes in their function. N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and affect the conformation of proteins. N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide has also been shown to have an effect on the activity of certain enzymes, including protein kinase C and tyrosine kinase.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide in lab experiments is its ability to act as a fluorescent probe, allowing for the detection of protein conformational changes. Additionally, N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide has been shown to be effective in inhibiting the growth of cancer cells, making it a potential tool for cancer research. However, one limitation of using N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide. One area of interest is its potential use in studying protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide and its potential use in cancer research. Another area of interest is the development of new derivatives of N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide with improved properties, such as increased selectivity and decreased toxicity.
In conclusion, N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. While there is still much to be learned about N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide, its potential applications in protein research and cancer research make it an exciting area of study.

Scientific Research Applications

N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide has been studied for its potential use as a fluorescent probe for detecting protein conformational changes. It has also been used as a tool for studying the interactions between proteins and small molecules. Additionally, N-(1,5-dimethylhexyl)-3-methyl-4-nitrobenzamide has been investigated for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

3-methyl-N-(6-methylheptan-2-yl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11(2)6-5-7-13(4)17-16(19)14-8-9-15(18(20)21)12(3)10-14/h8-11,13H,5-7H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVRTMYYEKSCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)CCCC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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